2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid
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Overview
Description
2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid typically involves the esterification of the chromen-2-one core with appropriate reagents. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the desired amine . The reaction conditions often involve mild temperatures and the use of organic solvents such as acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of smart materials and photoactive polymers
Mechanism of Action
The mechanism of action of 2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen-2-one core but differ in their substituents.
Coumarin derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-5-12-8-15(20)25-16-9(2)14(7-6-13(12)16)24-11(4)17(21)19-10(3)18(22)23/h6-8,10-11H,5H2,1-4H3,(H,19,21)(H,22,23)/t10-,11?/m0/s1 |
InChI Key |
ZBUKKKUAHOBGEK-VUWPPUDQSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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